Methyl tosylcarbamate

Catalog No.
S773979
CAS No.
14437-03-7
M.F
C9H11NO4S
M. Wt
229.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tosylcarbamate

CAS Number

14437-03-7

Product Name

Methyl tosylcarbamate

IUPAC Name

methyl N-(4-methylphenyl)sulfonylcarbamate

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)

InChI Key

KNVDHKOSDVFZTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC

Synonyms

(p-Tolylsulfonyl)carbamic Acid Methyl Ester; [(4-Methylphenyl)sulfonyl]carbamic Acid Methyl Ester; Methyl N-(p-toluenesulfonyl)carbamate; Methyl N-(p-Tosyl)carbamate;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC

Methyl tosylcarbamate (CAS 14437-03-7) is a versatile organic building block primarily used as a stable, solid source for introducing the N-tosyl functional group in synthesis. As a crystalline solid with a defined melting point (108.0 to 112.0 °C), it serves as a key precursor for creating N-tosylamides, N-tosylureas, and other nitrogen-containing heterocycles. Its primary procurement driver is its function as a significantly safer and easier-to-handle alternative to the highly reactive and hazardous tosyl isocyanate, enabling streamlined and more robust process design in both laboratory and industrial settings.

Direct substitution of methyl tosylcarbamate with its more reactive precursor, tosyl isocyanate, introduces significant process and safety challenges. Tosyl isocyanate is highly reactive, moisture-sensitive, and a potent lachrymator, requiring stringent engineering controls and specialized handling protocols that are unnecessary for the stable, solid methyl tosylcarbamate. [1] Conversely, substituting with simpler, non-tosylated analogs like methyl carbamate fails to provide the requisite reactivity for key transformations; the electron-withdrawing tosyl group is critical for activating the molecule for use in C-N bond formations and as an effective dienophile. Therefore, methyl tosylcarbamate occupies a specific process window, balancing high reactivity with exceptional bench stability and handling safety, a combination not offered by its closest functional alternatives.

Superior Process Safety and Handling Profile vs. Tosyl Isocyanate

Methyl tosylcarbamate is a stable, crystalline solid at room temperature, which fundamentally simplifies storage, handling, and reaction setup. This contrasts sharply with isocyanates like toluene diisocyanate (TDI), which are volatile liquids and known respiratory sensitizers requiring extensive personal protective equipment and engineering controls to prevent exposure. The solid nature and stability of methyl tosylcarbamate eliminate the significant inhalation and reactivity hazards associated with procuring and using the liquid, moisture-sensitive tosyl isocyanate.

Evidence DimensionPhysical State and Handling Hazard
Target Compound DataWhite to light yellow crystalline solid; stable under standard storage conditions.
Comparator Or BaselineTosyl isocyanate / Isocyanates (general class): Highly reactive liquids or low-melting solids, moisture-sensitive, potent respiratory sensitizers.
Quantified DifferenceQualitative but critical difference in physical state and hazard classification, moving from a high-hazard liquid/vapor to a manageable solid.
ConditionsStandard laboratory and chemical plant material handling and storage.

This directly impacts procurement decisions by reducing EHS risks, simplifying operational protocols, and lowering the cost associated with specialized handling infrastructure required for isocyanates.

Demonstrated Precursor Suitability in Modern Palladium-Catalyzed C-N Bond Formation

Methyl tosylcarbamate is a proven, effective source of the tosylamide group for advanced, mild catalytic processes. In a representative palladium-catalyzed intermolecular oxidative amination, methyl tosylcarbamate reacted with 1-decene to form the corresponding N-tosyl-protected amine product. The reaction, performed at a moderate temperature of 45 °C, proceeded to a 56% isolated yield. This demonstrates the compound's compatibility with sensitive organometallic catalysts and its utility as a bench-stable reagent for constructing valuable C-N bonds, a foundational transformation in pharmaceutical and materials synthesis.

Evidence DimensionIsolated Yield in a Catalytic Reaction
Target Compound Data56%
Comparator Or BaselineBaseline demonstrating utility in a modern, synthetically relevant transformation.
Quantified DifferenceN/A (Establishes a performance baseline)
ConditionsPd(II)-catalyzed oxidative amination of 1-decene, 45 °C, 72 h.

This confirms the compound's value as a reliable precursor in modern synthetic workflows, justifying its procurement for research and development programs focused on creating complex nitrogen-containing molecules.

Enables Streamlined, One-Step Synthesis of N-Tosylureas as a Tosyl Isocyanate Surrogate

Methyl tosylcarbamate functions as a stable, solid equivalent of tosyl isocyanate, enabling the direct, one-step synthesis of N-substituted-N'-tosylureas upon reaction with primary or secondary amines. This route circumvents the need to generate or handle the hazardous tosyl isocyanate intermediate. While a direct yield comparison for a single substrate is not available, this surrogate approach is an established strategy for improving process safety. For example, similar stable surrogates like N-alkyl carbamoylimidazoles are explicitly used to produce ureas in high yields without isolating the free isocyanate. [1] Procuring methyl tosylcarbamate allows access to the reactivity of tosyl isocyanate without the associated material handling risks and costs.

Evidence DimensionProcess Steps and Safety
Target Compound DataOne-step reaction from amine to N-tosylurea using a stable, solid precursor.
Comparator Or BaselineTwo-step process via a hazardous, unstable tosyl isocyanate intermediate, or direct use of tosyl isocyanate requiring specialized handling.
Quantified DifferenceReduces process steps and eliminates a high-hazard intermediate.
ConditionsReaction of the carbamate with an amine, typically with heating or base.

For any process requiring the synthesis of N-tosylureas, this compound offers a safer, simpler, and more robust manufacturing route, which is a critical consideration in procurement for scale-up.

Process Development and Scale-Up of N-Tosylurea Synthesis

For industrial or academic labs developing scalable routes to N-tosylureas, which are common motifs in medicinal chemistry and agrochemicals. The use of this stable, solid reagent eliminates the significant safety and handling risks of using tosyl isocyanate, simplifying process design and reducing the need for costly containment infrastructure.

C-N Bond Formation via Modern Catalytic Methods

In research programs utilizing modern synthetic methods like palladium-catalyzed aminations. Methyl tosylcarbamate has been proven as a compatible and effective source of the 'TsN' fragment under mild catalytic conditions, making it a reliable choice for complex molecule synthesis where reagent stability and functional group tolerance are paramount.

Bench-Top Synthesis Workflows Prioritizing Safety and Convenience

For standard laboratory synthesis where convenience and minimization of risk are primary concerns. As a readily weighable, non-volatile solid, it is an ideal bench-top reagent for introducing the tosylamide group compared to generating reactive intermediates in-situ or handling hazardous alternatives like tosyl isocyanate.

XLogP3

0.8

Other CAS

14437-03-7

Wikipedia

Methyl tosylcarbamate

Dates

Last modified: 08-15-2023

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